(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S2/c1-26-17-6-3-13(21)11-15(17)19(25)23-7-9-24(10-8-23)20-22-16-5-4-14(27-2)12-18(16)28-20/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJYECKSLNPSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria. Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis.
Mode of Action
The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing system, thereby disrupting the bacteria’s ability to communicate and coordinate behaviors.
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria. By inhibiting these pathways, the compound disrupts the bacteria’s ability to respond to external factors, form biofilms, produce virulence factors, and carry out other pathogenic behaviors.
Pharmacokinetics
For instance, thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Result of Action
The compound’s action results in the inhibition of the LasB quorum sensing system . This inhibition disrupts bacterial communication and coordination, potentially reducing the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can be affected by the pH and temperature of its environment. Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and affect its action.
Biological Activity
The compound (5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic derivative that incorporates a thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action based on recent research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to our compound of interest. A study by Mhaske et al. synthesized a series of piperazine derivatives and assessed their antimicrobial properties. The results indicated that many derivatives exhibited moderate to excellent antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli | MIC (µg/mL) |
|---|---|---|---|
| 5a | Moderate | Good | 32 |
| 5b | Excellent | Moderate | 16 |
| 5c | Poor | Poor | >64 |
The mechanism by which thiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis. Thiazoles have been shown to disrupt the function of key enzymes involved in these processes, leading to bacterial cell death .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds containing the thiazole ring can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Thiazole A | Breast Cancer | 10 |
| Thiazole B | Lung Cancer | 15 |
| Thiazole C | Colon Cancer | 8 |
Neuropharmacological Effects
In addition to antimicrobial and anticancer activities, thiazole derivatives have shown promise in neuropharmacology. Certain compounds have been reported to exhibit anxiolytic and antidepressant effects in animal models, suggesting potential for treating mood disorders . The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluating the efficacy of a thiazole-based compound against resistant bacterial strains demonstrated significant improvement in infection outcomes compared to standard treatments. The compound was administered at a dosage optimized for bioavailability, resulting in reduced resistance development.
- Case Study on Anticancer Activity : In vitro studies on human cancer cell lines revealed that a derivative similar to our compound induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following structural characteristics:
- Molecular Formula : C22H18ClN3O5S2
- Molecular Weight : 504.0 g/mol
- IUPAC Name : 2-[2-[[4-[(5-chloro-2-methoxyphenyl)methyl]-3-oxo-1,4-benzothiazine-6-carbonyl]amino]-1,3-thiazol-4-yl]acetic acid
Anticancer Activity
Research has indicated that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines:
- Inhibition of EGFR Kinase : Studies have shown that thiazole derivatives can inhibit the epidermal growth factor receptor (EGFR), which is crucial in the progression of several cancers, including breast cancer. For instance, a related compound demonstrated an IC50 value of 0.06 µM against EGFR kinase, indicating potent inhibitory activity .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. The compound's structure suggests potential use as an anxiolytic or antidepressant agent, although further research is necessary to elucidate these effects.
Case Study on Anticancer Activity
A study conducted by Wang et al. evaluated novel thiazole-pyrazoline derivatives for their antiproliferative activity against human breast cancer cell lines (MCF-7). The findings indicated that certain derivatives exhibited IC50 values comparable to established drugs like erlotinib, suggesting that modifications to the thiazole structure may enhance efficacy against cancer cells .
Pharmacological Evaluation
Another study highlighted the potential of thiazole-containing compounds as therapeutic agents targeting various kinases involved in cancer progression. The results showed that compounds with similar scaffolds could effectively inhibit tumor growth in vitro and in vivo models .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylthio Group
The methylthio (-SMe) group on the benzothiazole ring is susceptible to nucleophilic displacement under basic or acidic conditions. This reactivity enables functionalization of the benzothiazole scaffold:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Thioether Oxidation | H₂O₂/AcOH or mCPBA | Sulfoxide (-SO-) or sulfone (-SO₂-) | Selective oxidation depends on stoichiometry. |
| Nucleophilic Aryl Substitution | Primary amines (e.g., NH₃, CH₃NH₂) | 6-Amino-substituted benzothiazole | Requires heating in polar aprotic solvents (DMF/DMSO). |
For example, reaction with ammonia in DMF at 80°C replaces the methylthio group with an amino group, enhancing hydrogen-bonding potential for biological interactions.
Electrophilic Aromatic Substitution on Benzothiazole
The electron-rich benzothiazole ring undergoes electrophilic substitution, primarily at the 5-position:
These modifications enable further cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and SNAr reactions:
For instance, Pd-catalyzed coupling with 4-fluorophenylboronic acid under Suzuki conditions yields analogs with enhanced receptor affinity .
Ketone Group Transformations
The central methanone group undergoes reductions and condensations:
Modification of Aromatic Substituents
The 5-chloro-2-methoxyphenyl group participates in:
Key Mechanistic Insights
-
Methylthio Group Reactivity : The -SMe group’s leaving ability is critical for designing prodrugs or targeting sulfur-specific enzymes.
-
Piperazine Flexibility : Secondary amines on piperazine enable structural diversification, impacting receptor binding kinetics .
-
Benzothiazole Activation : Electron-donating substituents direct electrophiles to the 5-position, enabling regioselective synthesis .
Q & A
Q. Table 1: Example Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Benzo[d]thiazole formation | Thiourea, H₂O₂, acidic conditions | Construct methylthio-substituted core |
| 2 | Piperazine coupling | DMF, K₂CO₃, 80–100°C | Attach piperazine ring |
| 3 | Methoxyphenyl ketone linkage | Chloride displacement, NaH, THF | Final coupling |
Basic: How can NMR and HPLC be effectively utilized to characterize intermediates and final products?
Answer:
- ¹H/¹³C NMR :
- Identify aromatic protons (δ 6.5–8.5 ppm for substituted phenyl/benzothiazole) and piperazine methylene signals (δ 2.5–3.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
- Use DEPT-135 to distinguish CH₂ and CH₃ groups in the piperazine and methylthio moieties .
- HPLC :
- Monitor reaction progress using a C18 column with UV detection (λ = 254 nm). A gradient of acetonitrile/water (70:30 to 90:10) resolves polar intermediates from non-polar byproducts .
- Cross-validation : Compare retention times (HPLC) with NMR integration ratios to confirm purity >95% .
Advanced: What computational tools optimize reaction conditions for this compound’s synthesis?
Answer:
- Density Functional Theory (DFT) : Predicts transition-state energies to identify optimal catalysts for benzo[d]thiazole-piperazine coupling (e.g., Pd vs. Cu) .
- Machine Learning (ML) : Trained on reaction databases (e.g., Reaxys), ML models recommend solvent-catalyst pairs to maximize yield. For example, DMF with K₂CO₃ improves nucleophilic substitution efficiency by 15–20% .
- Molecular Dynamics (MD) : Simulates solvent effects on intermediate stability, guiding crystallization conditions .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives?
Answer: Contradictions often arise from tautomerism, impurities, or dynamic molecular behavior. Strategies include:
- Variable Temperature NMR : Detect rotational barriers in the piperazine ring by analyzing signal splitting at −20°C to 50°C .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of ambiguous peaks (e.g., [M+H]⁺ vs. [M+Na]⁺) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., methylthio vs. methoxy positioning) using single-crystal data .
Advanced: What side reactions occur during benzo[d]thiazole-piperazine linkage formation, and how are they mitigated?
Answer: Common side reactions:
- Over-alkylation : Excess alkylating agents lead to quaternary ammonium salts. Mitigation: Use stoichiometric reagents and low temperatures (0–5°C) .
- Oxidation of methylthio group : Air exposure converts –SMe to sulfoxide. Mitigation: Conduct reactions under nitrogen with antioxidants (e.g., BHT) .
- Piperazine ring cleavage : Acidic conditions hydrolyze the ring. Mitigation: Maintain pH >7 using weak bases (e.g., NaHCO₃) .
Advanced: What strategies improve the yield of the methylthio-substituted benzo[d]thiazole intermediate?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min, minimizing thermal degradation .
- Catalyst optimization : NiCl₂/Zn systems enhance thiourea cyclization efficiency (yield increase from 45% to 72%) .
- Workup protocols : Use ice-cold ethanol for precipitation to reduce impurity carryover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
